Higher Thermal Decomposition Resistance: Boiling Point and Flash Point Versus TNPP
Dinonylphenyl bis(nonylphenyl) phosphite demonstrates superior thermal endurance critical for high-temperature melt processing. Its boiling point is 774.9°C, which is 87.4°C higher than that of tris(nonylphenyl) phosphite (TNPP) at 687.5°C. The flash point is recorded at 535.3°C, a substantial increase of 68.3°C over TNPP's 467.0°C . This higher thermal ceiling drastically reduces the risk of antioxidant volatilization and decomposition during aggressive extrusion or molding cycles.
| Evidence Dimension | Boiling Point (at 760 mmHg) |
|---|---|
| Target Compound Data | 774.9 °C |
| Comparator Or Baseline | Tris(nonylphenyl) phosphite (TNPP): 687.5 ± 54.0 °C |
| Quantified Difference | +87.4 °C higher for target compound |
| Conditions | Predicted/calculated values from ACD/Labs Percepta Platform (ChemSpider) and LookChem database entries. |
Why This Matters
A higher boiling point directly correlates with lower volatility and greater processing safety margin, ensuring the stabilizer remains active in the polymer melt rather than being lost to the atmosphere.
